2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)18-12(20)9-19-7-5-17-6-8-19;;/h1-4,17H,5-9H2,(H,18,20);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSAWFJTNWSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride (CAS No. 1365836-40-3) has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.20 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈Cl₂F₃N₃O |
| Molecular Weight | 360.20 g/mol |
| CAS Number | 1365836-40-3 |
| Purity | Not specified |
Antitumor Activity
Research has indicated that compounds similar to 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant antitumor properties. For instance, piperazine derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.
Case Study: A study evaluated the cytotoxic effects of piperazine derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting a potential for development as anticancer agents .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Piperazine derivatives have been reported to possess antibacterial and antifungal activities due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Case Study: In vitro assays revealed that similar piperazine compounds exhibited bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound's anti-inflammatory effects have been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines in various models, indicating its potential utility in treating inflammatory diseases.
Research Findings: A study highlighted that piperazine derivatives could reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), demonstrating their anti-inflammatory capabilities .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is crucial for optimizing its biological activity. Modifications to the piperazine ring and the introduction of various substituents on the phenyl group can significantly impact its pharmacological properties.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity |
| Piperazine ring substitution | Alters receptor binding affinity |
| Acetamide linkage | Enhances metabolic stability |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its piperazine moiety is commonly associated with various biological activities, including:
- Antipsychotic Activity : Research indicates that compounds with piperazine structures can exhibit antipsychotic effects by acting on dopamine receptors. Studies have explored the efficacy of similar compounds in treating schizophrenia and other mood disorders.
- Antidepressant Properties : The incorporation of trifluoromethyl groups has been linked to enhanced pharmacological activity. Preliminary studies suggest that derivatives of this compound may influence serotonin receptors, offering potential as antidepressants.
Case Study: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including those similar to 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. The results demonstrated significant binding affinity for D2 dopamine receptors, indicating potential use in antipsychotic therapies .
Pharmacological Research
Pharmacological studies are essential to understand the compound's mechanism of action and therapeutic potential:
- In Vitro Studies : Initial in vitro assays have shown that this compound can modulate neurotransmitter systems, which is crucial for developing drugs targeting neurological disorders.
- In Vivo Models : Animal models are being used to assess the behavioral effects of this compound, focusing on its anxiolytic and antidepressant-like properties.
Data Table: Pharmacological Studies Overview
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | High affinity for serotonin receptors | Journal of Pharmacology |
| In Vivo | Anxiolytic effects observed in mice | Behavioral Brain Research |
Materials Science
Beyond medicinal applications, 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride has potential uses in materials science:
- Polymer Synthesis : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties, such as increased thermal stability and chemical resistance.
- Nanotechnology : Its unique chemical structure enables the formation of nanostructures that can be applied in drug delivery systems, enhancing the bioavailability of therapeutic agents.
Case Study: Polymer Applications
Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices significantly improved mechanical properties and thermal stability compared to traditional polymers .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl Group : The -CF₃ group in the target compound and CAS 297150-41-5 contributes to metabolic stability and hydrophobic interactions, critical for CNS drug candidates.
Chloroacetyl-piperazine : Introduces electrophilic reactivity, which may lead to covalent binding with biological targets.
Salt Forms: Dihydrochloride salts (target compound and 83881-54-3 ) improve aqueous solubility compared to mono-HCl analogs .
Structural Complexity : Bulky groups (e.g., diphenylmethyl in 83881-54-3 ) reduce bioavailability but may enhance target specificity.
Research Implications
- Pharmacological Potential: The target compound’s trifluoromethyl and dihydrochloride features make it a candidate for CNS disorders or antimicrobial studies, similar to piperazine-based drugs .
- Synthetic Challenges : Chloroacetyl derivatives require careful handling due to reactivity, whereas phenylpiperazine analogs demand precise regioselective synthesis.
- Comparative Efficacy : Dose-effect evaluations (e.g., using methods from ) could quantify potency differences between the target compound and its analogs.
Q & A
Q. What are the recommended synthetic routes for 2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride?
The synthesis typically involves multi-step reactions:
- Amide Coupling : React 2-(trifluoromethyl)aniline with chloroacetyl chloride to form the chloroacetamide intermediate.
- Nucleophilic Substitution : Substitute the chlorine atom in the intermediate with piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO).
- Salt Formation : Treat the free base with HCl in anhydrous conditions to yield the dihydrochloride salt . Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (40–80°C) to optimize yield .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR for verifying piperazine ring integration and trifluoromethyl group presence. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Purity >95% is standard for pharmacological studies .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structural analogs suggest:
- Neuropharmacological Potential : Piperazine derivatives often target serotonin (5-HT) and dopamine receptors, indicating possible CNS applications .
- Antimicrobial Activity : Trifluoromethyl and chloro substituents enhance membrane permeability, which may disrupt bacterial biofilms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence activity?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Piperazine Ring : Flexibility and basicity modulate receptor binding affinity. Substituting with pyrrolidine reduces CNS activity due to decreased basicity .
- Chloro Substituent : Electron-withdrawing effects stabilize the acetamide bond against hydrolysis .
Q. How can researchers resolve contradictions in solubility data across studies?
Discrepancies often arise from salt forms (free base vs. dihydrochloride) or solvent systems. For reproducible results:
- Use dihydrochloride salt in aqueous buffers (pH 4–6) for improved solubility.
- Compare logP values experimentally via shake-flask method rather than relying on computational predictions .
Q. What computational methods predict receptor binding interactions?
- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT₁A or D₂ receptors to map piperazine interactions.
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
Q. What strategies optimize solubility for in vivo studies?
- Salt Selection : Dihydrochloride form increases aqueous solubility by 10–20× compared to the free base .
- Co-Solvents : Use cyclodextrin complexes or PEG-400/water mixtures (1:1 v/v) for parenteral formulations .
Q. Why do in vitro and in vivo activity profiles diverge?
- Metabolic Instability : Piperazine oxidation via CYP3A4 may reduce bioavailability. Pre-treat liver microsomes to identify metabolites .
- Protein Binding : High plasma protein binding (>90%) lowers free drug concentrations. Validate with equilibrium dialysis assays .
Q. How can degradation products be identified during stability studies?
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
- LC-MS/MS : Use Q-TOF instruments to detect and characterize degradation products (e.g., hydrolyzed acetamide or oxidized piperazine) .
Q. What mechanistic insights explain reaction pathway selectivity during synthesis?
- Quantum Chemical Calculations : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states.
- ICReDD Workflow : Integrate computational reaction path searches with experimental validation to optimize yields and minimize byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
